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4-(3-Methylphenyl)piperidine-4-carboxylic acid
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Overview
Description
4-(3-Methylphenyl)piperidine-4-carboxylic acid is a chemical compound that features a piperidine ring substituted with a 3-methylphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 3-Methylphenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 3-methylphenyl group. This can be achieved through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Reactions: Using catalysts to enhance the efficiency of the reactions.
Continuous Flow Processes: Implementing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylphenyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring and the piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
4-(3-Methylphenyl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It serves as a tool for studying biological pathways and mechanisms, especially those involving piperidine derivatives.
Mechanism of Action
The mechanism of action of 4-(3-Methylphenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to certain receptors, modulating their activity.
Enzymes: It can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
Ion Channels: The compound may influence ion channel function, altering cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Piperidine-4-carboxylic acid: A similar compound with a piperidine ring and a carboxylic acid group but without the 3-methylphenyl substitution.
3-Methylphenylpiperidine: A compound with a piperidine ring and a 3-methylphenyl group but lacking the carboxylic acid group.
Uniqueness
4-(3-Methylphenyl)piperidine-4-carboxylic acid is unique due to the combination of the piperidine ring, the 3-methylphenyl group, and the carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds mentioned above.
Biological Activity
4-(3-Methylphenyl)piperidine-4-carboxylic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a piperidine ring substituted with a 3-methylphenyl group and a carboxylic acid functional group, which contributes to its pharmacological properties.
- Molecular Formula : C12H15NO2
- Molecular Weight : 205.25 g/mol
- CAS Number : 1803598-61-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its mechanism may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit cyclooxygenases (COX), which are key enzymes in inflammation pathways .
- Receptor Modulation : Piperidine derivatives often interact with muscarinic acetylcholine receptors, which are implicated in various physiological processes including cell proliferation and apoptosis .
Anticancer Activity
Research indicates that piperidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that compounds similar to this compound can induce apoptosis in tumor cells, showing potential as anticancer agents .
Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (cervical cancer) | 15.2 | |
CaCo-2 (colon cancer) | 12.8 | |
H9c2 (heart myoblast) | 18.5 |
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties, particularly through the inhibition of COX enzymes. In vitro assays have shown that related piperidine derivatives can suppress COX-1 and COX-2 activity, which are crucial in the inflammatory response.
Compound | IC50 (µM) | COX Enzyme |
---|---|---|
4-(3-Methylphenyl)piperidine | 9.17 | COX-1 |
Related Piperidine Derivative | 8.23 | COX-2 |
Indomethacin (control) | 9.17 | COX-1 |
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of various piperidine derivatives on human cancer cell lines, revealing that modifications to the piperidine structure significantly enhance anticancer activity .
- Inflammation Model : In a rat model of inflammation, administration of piperidine derivatives resulted in reduced edema and inflammatory markers, suggesting their potential as therapeutic agents for inflammatory diseases .
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-(3-methylphenyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c1-10-3-2-4-11(9-10)13(12(15)16)5-7-14-8-6-13/h2-4,9,14H,5-8H2,1H3,(H,15,16) |
InChI Key |
UCUKVJULYXGXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCNCC2)C(=O)O |
Origin of Product |
United States |
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